5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C19H23N3O2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2S/c1-11(2)18-17(22-12(3)25-18)19(23)20-8-7-13-10-21-16-6-5-14(24-4)9-15(13)16/h5-6,9-11,21H,7-8H2,1-4H3,(H,20,23) |
InChI Key |
DYJLDEOVRFTKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The thiazole ring serves as the central scaffold, with substituents at positions 2 (methyl), 4 (carboxamide), and 5 (isopropyl). The Hantzsch thiazole synthesis is a foundational approach, utilizing α-haloketones and thiourea derivatives. For this compound, 5-isopropyl-2-methylthiazole-4-carboxylic acid is synthesized via the following steps:
-
α-Bromoketone Preparation :
-
Cyclization with Thiourea :
-
Oxidation to Carboxylic Acid :
Key Reaction Conditions :
Carboxamide Formation
The carboxamide linkage is established via a peptide coupling reaction between the thiazole-4-carboxylic acid and 2-(5-methoxy-1H-indol-3-yl)ethylamine .
-
Activation of Carboxylic Acid :
-
Coupling with Amine :
Optimization Insights :
-
EDC vs. DCC : Early attempts with N,N′-dicyclohexylcarbodiimide (DCC) resulted in low yields (≤50%) due to steric hindrance from the isopropyl group. Switching to EDC improved yields to 76%.
-
Solvent Choice : Polar aprotic solvents like dichloromethane enhance reactivity compared to THF or DMF.
Reaction Optimization
Coupling Agent Comparison
| Coupling Agent | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| EDC/DMAP | 76 | 95 | Minimal |
| DCC/DMAP | 48 | 80 | Significant |
EDC’s superior performance stems from its water-soluble byproducts, simplifying purification.
Temperature and Solvent Effects
-
Low-Temperature Coupling : Conducting reactions at 0°C minimizes racemization and side reactions.
-
Solvent Screening : Dichloromethane outperformed DMF in achieving higher regioselectivity for the carboxamide bond.
Purification Techniques
Column Chromatography
Recrystallization
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Steric Hindrance
The isopropyl group at position 5 impedes coupling efficiency. Solutions include:
Byproduct Management
Comparative Analysis of Methods
| Parameter | Hantzsch Synthesis | Peptide Coupling |
|---|---|---|
| Overall Yield | 65% | 76% |
| Scalability | Moderate | High |
| Regioselectivity Control | Challenging | Excellent |
The peptide coupling route is favored for its reproducibility and compatibility with sensitive indole motifs .
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide exhibit significant anticancer activity. For instance, derivatives with indole structures have been shown to inhibit various cancer cell lines effectively. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells by triggering specific signaling pathways.
Antimicrobial Activity
The compound's thiazole component may also contribute to antimicrobial properties. Studies have reported that related thiazole derivatives display activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Study on Anticancer Activity
A study conducted by Gaikwad et al. evaluated various derivatives for their anticancer properties using molecular docking studies alongside in vitro assays. The findings suggested that compounds with similar structural motifs to 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide showed promising results against multiple cancer types, highlighting their potential as lead compounds for drug development .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, researchers synthesized a series of thiazole derivatives and tested them against common pathogens. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics, suggesting their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing cellular processes such as apoptosis and cell cycle regulation. The thiazole ring may also contribute to the compound’s bioactivity by interacting with enzymes and proteins involved in metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Pharmacological Profiles
Pharmacological and Physicochemical Implications
Receptor Targeting: 5-MeO-DALT and 5-MeO-MiPT: Act as serotonin receptor agonists due to their tryptamine backbone and 5-methoxyindole moiety . Main Compound: The thiazole-carboxamide scaffold may shift activity toward non-serotonergic targets (e.g., kinases, antimicrobial enzymes) due to reduced structural similarity to tryptamines.
The phenyl substitution in ’s analog increases steric bulk, which may reduce binding affinity compared to the main compound’s isopropyl group .
Metabolic Stability :
- Thiazole rings resist oxidative degradation better than tryptamine backbones, suggesting improved metabolic stability for the main compound compared to 5-MeO-DALT .
Biological Activity
The compound 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide represents a unique molecular structure that combines an indole moiety with a thiazole ring. This combination is of significant interest due to the diverse biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Features:
- Indole Moiety : The presence of the 5-methoxy-1H-indole structure is known for its role in various biological activities, including anticancer and neuroprotective effects.
- Thiazole Ring : Thiazoles are recognized for their antimicrobial and anticancer properties, making them valuable in drug discovery.
Biological Activity Overview
The biological activity of 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide has been explored through various studies, highlighting its potential in several therapeutic areas.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide | A549 (Lung) | 15 ± 2 | Induces apoptosis |
| 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide | MCF7 (Breast) | 12 ± 3 | Cell cycle arrest |
| Thiazole derivative X | HeLa (Cervical) | 10 ± 1 | ROS generation |
Antimicrobial Activity
The thiazole component has been linked to antimicrobial properties. Compounds with thiazole rings have shown effectiveness against bacterial strains and fungi. For example, certain thiazoles have demonstrated activity against Candida albicans and Aspergillus niger .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (mM) |
|---|---|---|
| 5-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide | C. albicans | 4.0 |
| Thiazole derivative Y | A. niger | 3.5 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It can interfere with cell cycle regulators, leading to G0/G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in tumor cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
